molecular formula C6F2I2N2S B1509353 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole CAS No. 1293389-29-3

5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole

Cat. No. B1509353
CAS RN: 1293389-29-3
M. Wt: 423.95 g/mol
InChI Key: WLNFHSOQOLOFQO-UHFFFAOYSA-N
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Description

5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole is a chemical compound used as a building block or monomer for organic semiconductor synthesis in the application of light-emitting diodes and photovoltaic devices . It is also used in the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and high mobility OFETs .


Synthesis Analysis

The synthesis of this compound involves direct arylation and is used in the creation of symmetrical and unsymmetrical 4,7-diaryl-5,6-difluoro-2,1,3-benzothiadiazole derivatives for organic optoelectronic materials . It is also an intermediate for the synthesis of 4-7-bis (5-bromo-4-2-octyldodecylthiophen-2-yl)-5,6-difluorobenzo [c] [1,2,5]-thiadiazole .


Molecular Structure Analysis

The molecular formula of this compound is C6F2I2N2S . The compound has a molecular weight of 423.95 .


Chemical Reactions Analysis

The extra fluorine atoms on the benzothiadiazole ring make the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors. This introduces better electron affinity and further lowers the band gap of the semiconducting materials .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . The compound appears as a white to yellow-red to green powder or crystal .

Scientific Research Applications

Electronic and Optoelectronic Materials

  • Synthesis and Properties of Novel Polymers : The synthesis of novel polymers incorporating the 5,6-difluoro-2,1,3-benzothiadiazole unit has been extensively researched. For instance, it's used in the creation of copolymers with donor monomers like indacenodithiophene and dithienogermole, significantly impacting their electronic properties (Casey et al., 2015). Additionally, its role in direct arylation polycondensation processes has been explored, demonstrating its essentiality for reactivity in these reactions (Zhang et al., 2014).

  • Luminescent Materials : The Suzuki-Miyaura micellar synthesis of symmetrical and unsymmetrical derivatives of 5,6-difluoro-2,1,3-benzothiadiazole offers a sustainable methodology for creating luminescent optoelectronic materials (Sanzone et al., 2018).

Solar Energy Applications

  • Dye-Sensitized Solar Cells : Studies have shown that incorporating 5,6-difluoro-2,1,3-benzothiadiazole into D–A−π–A organic dyes significantly enhances the molar absorptivity and impacts the absorption spectra, which is crucial for dye-sensitized solar cell applications (Kang et al., 2014).

  • Bulk Heterojunction Solar Cells : The use of 4,7-di(thiophen-2-yl)benzothiadiazole and its modifications, including the 5,6-difluoro variant, has been crucial in developing high-efficiency bulk heterojunction photovoltaics (Zhou et al., 2010).

Polymer Research and Applications

  • Polymer Synthesis and Properties : Research has delved into the direct arylation polymerization of polymers incorporating difluorobenzodiimine-based electron acceptors, like 5,6-difluoro[2,1,3]benzothiadiazole, revealing their potential in creating polymers with unique properties (Scott et al., 2017).

  • Morphology and Performance of Copolymers : Studies on fluorinated benzoselenadiazole–benzothiadiazole-based random copolymers have provided insights into how backbone randomness influences polymer properties, morphology, and device performances (Chen et al., 2015).

Future Directions

The future directions of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole are likely to continue in the field of organic semiconductors, particularly in the development of light-emitting diodes and photovoltaic devices . Its ability to lower the band gap of semiconducting materials makes it a promising compound for enhancing the efficiency of these devices .

Biochemical Analysis

Biochemical Properties

5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily mediated through the formation of covalent bonds between the iodine atoms of this compound and the active sites of these enzymes. Additionally, the fluorine atoms in the compound enhance its electron-withdrawing properties, which can influence the reactivity of the enzymes it interacts with .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling proteins such as p53 and Akt, this compound can induce apoptosis in cancer cells while promoting cell survival in normal cells. Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding is facilitated by the iodine atoms in the compound, which form covalent bonds with the enzyme’s active site residues. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA. This results in changes in the expression levels of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits high stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound can maintain its biochemical activity for extended periods, making it a reliable tool for in vitro and in vivo experiments. Prolonged exposure to light and high temperatures can lead to gradual degradation of the compound, affecting its efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to enhance cellular antioxidant defenses and promote cell survival. At high doses, this compound can induce oxidative stress and cause cellular damage. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain concentration, beyond which toxic effects become apparent. These findings highlight the importance of optimizing dosage levels for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. This compound interacts with enzymes such as glutathione S-transferase and cytochrome P450, which play key roles in the metabolism and detoxification of xenobiotics. By modulating the activity of these enzymes, this compound can influence metabolic flux and alter the levels of various metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters such as ABC transporters, which facilitate its uptake and efflux across cellular membranes. Additionally, binding proteins such as albumin can influence the distribution and localization of this compound within tissues, affecting its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins. Additionally, this compound can be targeted to specific subcellular compartments such as the mitochondria and nucleus through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .

properties

IUPAC Name

5,6-difluoro-4,7-diiodo-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F2I2N2S/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNFHSOQOLOFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C2=NSN=C2C(=C1F)I)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F2I2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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